molecular formula C13H24N2O2 B8025531 (1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE

(1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE

Cat. No.: B8025531
M. Wt: 240.34 g/mol
InChI Key: JHFGTUJMJRBKRC-UWVGGRQHSA-N
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Description

tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGTUJMJRBKRC-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@H]2[C@@H]1NC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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